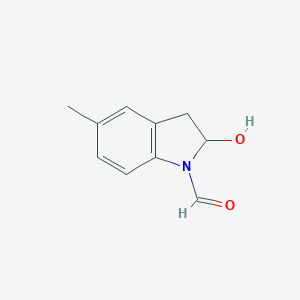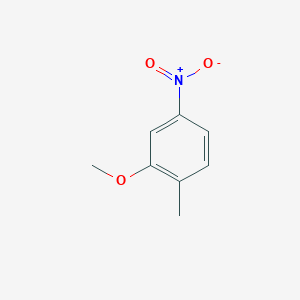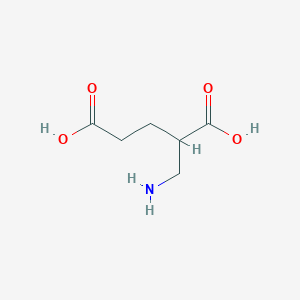
2-(Aminomethyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)pentanedioic acid, commonly known as AMPA, is an amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPA is a non-proteinogenic amino acid that is structurally similar to glutamate, a neurotransmitter that plays a key role in the central nervous system.
Mecanismo De Acción
AMPA acts as an agonist for the AMPA receptor, which is a subtype of glutamate receptor. Activation of the AMPA receptor leads to an influx of calcium ions into the cell, which triggers a cascade of signaling pathways that are involved in synaptic plasticity and memory formation.
Efectos Bioquímicos Y Fisiológicos
AMPA has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. AMPA has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPA has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. It is also highly selective for the AMPA receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of AMPA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of AMPA. One area of research is the development of AMPA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the role of AMPA in synaptic plasticity and memory formation. Additionally, the development of new synthesis methods for AMPA could lead to improved yields and purity, which could facilitate its use in future research.
Métodos De Síntesis
AMPA can be synthesized by several methods, including the reaction of 2-nitropropane with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 2-oxopentanedioic acid with hydroxylamine, followed by reduction with sodium borohydride. Both methods yield high purity and yield of AMPA.
Aplicaciones Científicas De Investigación
AMPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects on the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. AMPA has also been studied for its potential to enhance cognitive function and improve memory.
Propiedades
Número CAS |
13734-58-2 |
|---|---|
Nombre del producto |
2-(Aminomethyl)pentanedioic acid |
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-(aminomethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-4(6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
Clave InChI |
LFKXMUNHFXEROA-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(CN)C(=O)O |
SMILES canónico |
C(CC(=O)O)C(CN)C(=O)O |
Sinónimos |
Pentanedioic acid, 2-(aminomethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



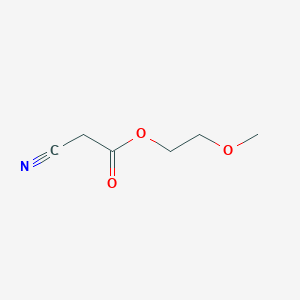
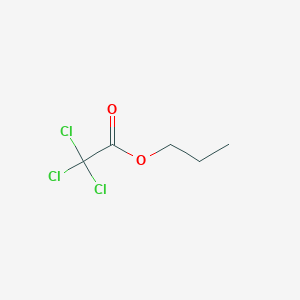
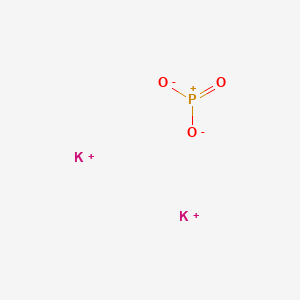
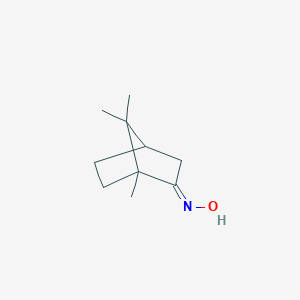
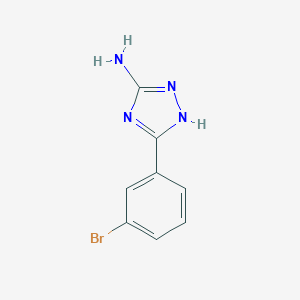
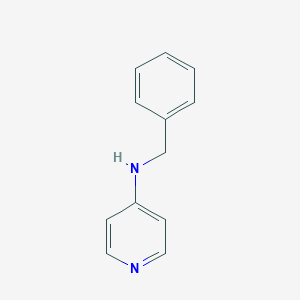
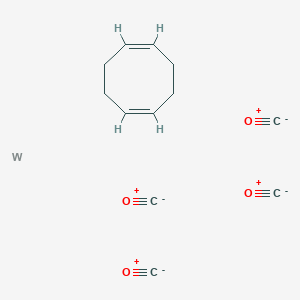
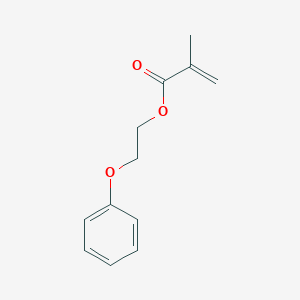
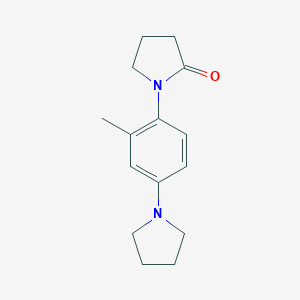
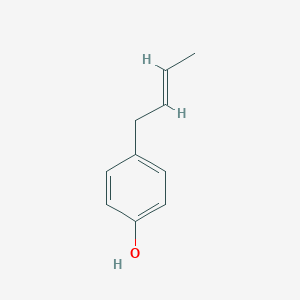
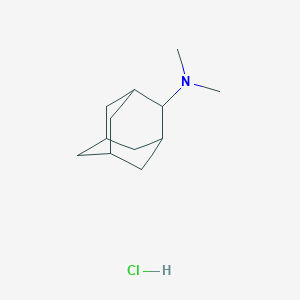
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
